molecular formula C11H10N4O3 B13755237 4-Benzylamino-5-nitro-1H-pyrimidin-2-one

4-Benzylamino-5-nitro-1H-pyrimidin-2-one

Cat. No.: B13755237
M. Wt: 246.22 g/mol
InChI Key: JYGZVFLBLKEOMT-UHFFFAOYSA-N
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Description

4-Benzylamino-5-nitro-1H-pyrimidin-2-one is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

6-(benzylamino)-5-nitro-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N4O3/c16-11-13-7-9(15(17)18)10(14-11)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,16)

InChI Key

JYGZVFLBLKEOMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Reactions at the Pyrimidinone Core:

N-Alkylation/N-Acylation: The N1 and N3 positions are susceptible to reaction with electrophiles. Using a base (e.g., K₂CO₃, NaH) followed by an alkyl or acyl halide allows for the introduction of various substituents, potentially altering the compound's solubility and biological profile.

O-Alkylation: Under conditions that favor the enol tautomer, reaction with alkylating agents can yield 2-alkoxy-pyrimidine derivatives.

Transformations of the Nitro Group:

Reduction to Amine: The 5-nitro group is readily reduced to a 5-amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amine is a versatile synthetic handle for further functionalization.

Subsequent Amine Reactions: The newly formed 5-amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).

Nucleophilic Aromatic Substitution (SₙAr): Although requiring harsh conditions, the nitro group can potentially be displaced by strong nucleophiles.

Modifications of the Benzylamino Moiety:

N-Alkylation/N-Acylation: The exocyclic nitrogen can also react with electrophiles, though its reactivity may be lower than the endocyclic nitrogens.

Aromatic Substitution on the Phenyl Ring: The phenyl ring of the benzyl (B1604629) group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for modification at a site remote from the pyrimidine (B1678525) core.

Reaction TypeTarget SiteReagents/ConditionsPotential Product
N-Alkylation N1 / N3 positionBase (e.g., K₂CO₃), Alkyl halide (e.g., CH₃I)N-alkylated pyrimidinone
Nitro Reduction 5-Nitro groupSnCl₂/HCl or H₂/Pd-C5-Aminopyrimidine derivative
Amine Acylation 5-Amino group (post-reduction)Acyl chloride (e.g., CH₃COCl), Base5-Acetamidopyrimidine derivative
O-Alkylation C2-Oxygen (via enol)Silver salt, Alkyl halide2-Alkoxypyrimidine derivative
Electrophilic Substitution Phenyl ring of benzyl groupHNO₃/H₂SO₄Benzylamino derivative with substituted phenyl ring

Modifications at the Benzylamino Group

The benzylamino group at the C4 position is a key site for potential modification, primarily through nucleophilic aromatic substitution (SNAr) reactions on suitable precursors. While reactions modifying the already-installed benzylamino group are not widely reported, its formation from precursors like 4-chloro- or 4-alkoxy-5-nitropyrimidines is a common synthetic strategy.

Detailed research into the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with various primary amines, including benzylamine, has shown that sequential substitution occurs. chemrxiv.org Initially, the more labile chlorine atom at the C4 position is displaced by the amine. Subsequently, under the same mild conditions, a second substitution of the alkoxy group at the C6 position can occur, leading to symmetrically disubstituted products. chemrxiv.org This indicates that the amino group, once attached, influences the reactivity of other leaving groups on the pyrimidine ring.

Table 1: Synthesis of Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines via Sequential SNAr Reactions chemrxiv.org

Starting Material Amine Product Yield (%)
4-Chloro-6-methoxy-5-nitropyrimidine Benzylamine 4,6-Bis(benzylamino)-5-nitropyrimidine Good
4-Chloro-6-ethoxy-5-nitropyrimidine Benzylamine 4,6-Bis(benzylamino)-5-nitropyrimidine Good

This interactive table summarizes the outcomes of reacting 4-chloro-6-alkoxy-5-nitropyrimidines with primary amines, demonstrating a reliable method for introducing substituted amino groups.

The secondary amine of the benzylamino moiety itself could potentially undergo reactions such as acylation or alkylation, although these transformations would need to compete with reactions at the more nucleophilic ring nitrogen atoms.

Transformations Involving the Nitro Group

The 5-nitro group is a dominant feature of the molecule, strongly influencing the electron density of the pyrimidine ring and serving as a versatile functional handle for further transformations. The most common reaction involving the nitro group is its reduction to an amino group, which dramatically alters the electronic properties of the molecule and opens pathways to a variety of new derivatives.

This reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, transforming the 4,5-disubstituted pyrimidine into a valuable precursor for fused heterocyclic systems, such as purines and their analogues. A variety of reagents are known to effect the reduction of aromatic nitro compounds chemoselectively, leaving other functional groups intact.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Conditions Typical Outcome
H₂, Pd/C or PtO₂ Catalytic hydrogenation High yield reduction to amine
SnCl₂·2H₂O Acidic or alcoholic solvent Chemoselective reduction
Fe, NH₄Cl or CH₃COOH Metal/acid reduction Mild and effective

This interactive table outlines common laboratory reagents used for the reduction of nitroarenes to anilines, which are applicable to 5-nitropyrimidines.

The resulting 4-benzylamino-5-aminopyrimidin-2-one would be a key intermediate. The newly formed 5-amino group, being ortho to the 4-benzylamino group, is ideally positioned for subsequent cyclization reactions to build fused ring systems.

Reactions at the Pyrimidine Ring Nitrogen Atoms

The pyrimidine ring of 4-benzylamino-5-nitro-1H-pyrimidin-2-one contains two nitrogen atoms (N1 and N3) that can participate in reactions, most notably alkylation. The presence of the C2-oxo group means the molecule exists in a tautomeric equilibrium with its 2-hydroxypyrimidine (B189755) form. This leads to potential competition between N-alkylation and O-alkylation.

The outcome of alkylation reactions on pyrimidinone systems is often highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent. Studies on related 4,7-dihydroazolo[1,5-a]pyrimidine systems have shown that alkylation can be optimized to proceed at specific nitrogen atoms. In many pyrimidinone systems, a mixture of N- and O-alkylated products is often observed. For the title compound, alkylation could theoretically occur at N1, N3, or the oxygen of the tautomeric hydroxyl form at C2. The specific regioselectivity would likely be influenced by the steric bulk of the benzylamino group and the electronic effects of the nitro substituent.

Annulation and Ring Expansion Reactions with the Compound as Precursor

The 4-amino and 5-nitro substituents are well-suited to participate in annulation reactions, particularly after the nitro group is reduced to an amine. The resulting 4,5-diaminopyrimidine (B145471) derivative is a classical precursor for the synthesis of fused heterocycles.

For instance, the reaction of 4,5-diaminopyrimidines with nitrous acid is a known route to form 8-azapurines (triazolo[4,5-d]pyrimidines). researchgate.net Similarly, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrazino[2,3-d]pyrimidine systems.

Furthermore, 5-nitropyrimidines can undergo ring transformation reactions. For example, 4-methoxy-5-nitropyrimidine (B8763125) has been shown to react with hydrazine (B178648) to yield 3-amino-4-nitropyrazole. rsc.org This transformation involves nucleophilic attack by hydrazine, opening of the pyrimidine ring, and subsequent recyclization to form the five-membered pyrazole (B372694) ring. This precedent suggests that this compound could potentially undergo similar rearrangements when treated with potent binucleophiles, leading to novel heterocyclic scaffolds.

Table 3: Examples of Ring Transformation and Annulation Reactions of Substituted Pyrimidines

Pyrimidine Precursor Reagent(s) Product Reaction Type Ref.
4,5-Diaminopyrimidine Nitrous Acid (HNO₂) 8-Azapurine Annulation researchgate.net

This interactive table provides examples of how the functional groups on a pyrimidine ring can be utilized to construct new fused or rearranged heterocyclic systems.

Computational and Theoretical Studies of 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One

Quantum Chemical Calculations for Molecular Structure Elucidation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. dergipark.org.trnih.gov Unlike more computationally expensive ab initio methods, which calculate the full N-electron wavefunction, DFT determines the energy of a molecule based on its electron density. This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems, including pyrimidine (B1678525) derivatives. dergipark.org.trijcce.ac.ir

Commonly used DFT functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in predicting molecular properties that are in good agreement with experimental data. ijcce.ac.irmdpi.com These calculations can elucidate the optimized geometry, vibrational frequencies, and thermochemical properties of 4-benzylamino-5-nitro-1H-pyrimidin-2-one. dtic.mil

A key application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For this compound, this process would identify the bond lengths, bond angles, and dihedral (torsional) angles that correspond to a minimum on the potential energy surface.

The flexibility of the benzylamino group introduces several possible conformations. The orientation of the benzyl (B1604629) ring relative to the pyrimidine ring, as well as the rotation around the C-N bonds, would be critical factors. Computational analysis can map the potential energy surface to identify the global minimum (the most stable conformer) and other low-energy local minima, providing insight into the molecule's preferred shapes in different environments.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods offer a detailed picture of this electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govemerginginvestigators.org A small energy gap suggests that the molecule is more reactive and can be easily polarized, whereas a large gap indicates higher stability. emerginginvestigators.orgresearchgate.net

For this compound, the electron-withdrawing nitro group (-NO2) is expected to significantly lower the energy of the LUMO, concentrating it on the pyrimidine ring and the nitro group itself. The electron-donating benzylamino group would raise the energy of the HOMO, with electron density likely localized on the amino nitrogen and the aromatic rings. This distribution would make the molecule susceptible to nucleophilic attack at the nitro-substituted ring and electrophilic attack at the benzylamino portion.

Table 1: Illustrative HOMO-LUMO Data for Related Compounds This table presents data from similar molecules to demonstrate typical values obtained from DFT calculations, as specific data for this compound is not available.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Zinc Phthalocyanine Derivative DFT/B3LYP-5.0720-2.90352.1685
Triarylamine Dye (1a) B3LYP/6-31+g(d,p)-5.34--
Triarylamine Dye (1e) B3LYP/6-31+g(d,p)-4.82--

Data sourced from references researchgate.net and scispace.com.

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. dtic.milproteopedia.org It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, such as drug-receptor binding. researchgate.netchemrxiv.org

On an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show strong negative potential around the oxygen atoms of the nitro group and the carbonyl group (C=O) of the pyrimidine ring. Conversely, a significant positive potential would be expected near the hydrogen atoms of the amino group and potentially above the center of the aromatic rings. dtic.milresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and electron delocalization within a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which corresponds closely to the familiar Lewis structure concept. wikipedia.orgyoutube.com

A key feature of NBO analysis is the examination of interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Large E(2) values indicate significant electron delocalization, or hyperconjugation, which contributes to molecular stability.

In this compound, NBO analysis would be used to quantify:

The charge transfer from the lone pair of the amino nitrogen into the pyrimidine ring.

The strong electron-withdrawing effect of the nitro group, evidenced by delocalization from the ring's π-system into the π* antibonding orbitals of the N-O bonds.

The nature and hybridization of the atoms in the pyrimidine ring and its substituents.

This analysis provides a quantitative basis for understanding the electronic effects of the substituents on the pyrimidine core.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, aiding in their identification and the interpretation of experimental data. These methods are routinely applied to novel compounds and derivatives of known molecules.

Simulated Vibrational Spectra (IR, Raman) and Normal Mode Analysis

The prediction of infrared (IR) and Raman spectra is typically achieved using quantum chemical calculations, most commonly through Density Functional Theory (DFT). nih.gov Methods like B3LYP with basis sets such as 6-31G* or 6-311+G** are employed to optimize the molecular geometry and calculate the fundamental vibrational frequencies. nih.gov

Normal coordinate analysis based on a scaled DFT force field can provide a detailed assignment of vibrational bands to specific molecular motions (e.g., stretching, bending, and torsion). nih.gov This approach has been successfully used for various pyrimidine derivatives, such as 2-amino-4-hydroxy-6-trifluoromethylpyrimidine and 5-aminouracil, yielding good agreement between theoretical and experimental spectra. nih.govnih.gov Such a study for this compound would allow for the assignment of vibrational modes associated with the pyrimidine ring, the nitro group, and the benzylamino substituent.

Theoretical NMR Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR shielding tensors and, subsequently, chemical shifts (δ). nih.gov These calculations are highly sensitive to the chosen theoretical level (functional and basis set) and the molecular geometry. joaquinbarroso.com For accurate predictions, geometry optimization is a prerequisite, often performed using DFT methods. nih.govjoaquinbarroso.com

Studies on related heterocyclic compounds frequently employ DFT functionals like B3LYP or mpw1pw91 with extensive basis sets to compute ¹H and ¹³C NMR chemical shifts. nih.gov The theoretical isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. joaquinbarroso.com For this compound, this would help assign the signals for the protons and carbons of the benzyl and pyrimidine moieties.

UV-Vis Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis) for organic molecules in their ground state. nih.govqnl.qa By calculating the excitation energies and oscillator strengths, one can simulate the absorption spectrum, identifying the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). qnl.qa

The choice of functional, such as CAM-B3LYP, is critical for obtaining accurate results, especially for systems with potential charge-transfer character. qnl.qa Machine learning models are also emerging as a tool to predict UV-Vis spectra based on molecular structure. nih.govnih.gov For this compound, TD-DFT calculations could provide insight into its color and photophysical properties.

Computational Studies of Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

Transition State Characterization and Energy Barrier Calculations

Understanding a chemical reaction's mechanism involves identifying all intermediates and, crucially, the transition states (TS) that connect them. Computational methods, particularly DFT, are used to locate the geometry of these transition states on the potential energy surface. scispace.com A true TS is characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net

Solvent Effects Modeling in Theoretical Calculations

Reactions are most often carried out in solution, and the solvent can have a profound effect on the reaction pathway and energetics. nih.gov Computational models account for these effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models, which represent the solvent as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). qnl.qanih.govnih.gov

Implicit solvent models are computationally efficient and widely used to recalculate the energies of stationary points (reactants, transition states, products) to understand how the solvent stabilizes or destabilizes them, thereby altering the energy barriers. chemrxiv.orghw.ac.uk For any proposed reaction involving this compound, modeling solvent effects would be essential for making predictions that are relevant to real-world experimental conditions. miami.edu

Intermolecular Interactions and Self-Assembly (Theoretical Perspective)4.5.1. Hydrogen Bonding Networks4.5.2. π-π Stacking Interactions4.5.3. Prediction of Supramolecular Architectures

Despite a comprehensive search for spectroscopic and analytical data pertaining to the chemical compound “this compound,” no specific experimental data was found in the public domain. Searches for its Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry data, and vibrational spectroscopy (FT-IR, Raman) data did not yield results for this particular molecule.

The scientific literature contains information on a variety of other pyrimidine derivatives, including their synthesis and characterization. derpharmachemica.comasianpubs.orgresearchgate.netnih.govnih.govmdpi.com For instance, studies on related compounds describe general methodologies for the synthesis of pyrimidinone derivatives and provide spectroscopic data for those structures. derpharmachemica.comasianpubs.org There is also published research on the fragmentation patterns of different pyrimidine compounds in mass spectrometry and the vibrational modes of related heterocyclic systems. researchgate.net However, this information is not directly applicable to "this compound" as spectroscopic and analytical data are highly specific to the exact molecular structure.

Without access to experimental data such as ¹H and ¹³C NMR chemical shifts, high-resolution mass spectrometry for exact mass determination, fragmentation patterns, or specific FT-IR and Raman absorption frequencies for "this compound," it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline. The required data tables and in-depth research findings are contingent on the availability of this primary analytical information.

Therefore, the article focusing solely on the advanced spectroscopic and analytical characterization of “this compound” cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies in Compound Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Analysis of Characteristic Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule. Each functional group exhibits characteristic vibrational modes (stretching, bending, etc.) at specific wavenumbers, providing a molecular fingerprint. For 4-Benzylamino-5-nitro-1H-pyrimidin-2-one, the key functional groups are the pyrimidinone ring, the secondary amine (N-H), the nitro group (NO₂), the carbonyl group (C=O), and the benzyl (B1604629) group (aromatic C-H and C=C).

While experimental spectra for the title compound are not available, the expected characteristic vibrational modes can be predicted based on established group frequencies and data from similar compounds.

N-H Vibrations: The secondary amine (benzylamino group) and the N-H group within the pyrimidinone ring would exhibit stretching vibrations, typically in the range of 3300-3500 cm⁻¹. In-plane bending vibrations for N-H groups are also expected.

C-H Vibrations: The aromatic C-H stretching from the benzyl group is anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge would appear just below 3000 cm⁻¹.

C=O Vibrations: The carbonyl (C=O) group of the pyrimidin-2-one ring is expected to produce a strong absorption band. In a similar compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, this stretching vibration was observed experimentally at 1678 cm⁻¹. physchemres.org

NO₂ Vibrations: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. For instance, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, these modes were assigned to bands at 1548 cm⁻¹ and 1340 cm⁻¹, respectively. esisresearch.org

Aromatic and Ring Vibrations: The C=C stretching vibrations from the benzene (B151609) and pyrimidine (B1678525) rings generally occur in the 1400-1600 cm⁻¹ region. C=N stretching within the pyrimidine ring is also expected in this range.

The interactive table below summarizes the predicted vibrational modes and their expected frequency ranges for this compound.

Table 1: Predicted Characteristic Vibrational Modes

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingAmine, Amide (Ring)3300 - 3500
Aromatic C-H StretchingBenzyl Group> 3000
Aliphatic C-H StretchingMethylene (-CH₂-)< 3000
C=O StretchingPyrimidinone Ring1670 - 1700
C=C and C=N StretchingAromatic & Pyrimidine Rings1400 - 1600
Asymmetric NO₂ StretchingNitro Group1500 - 1570
Symmetric NO₂ StretchingNitro Group1300 - 1370

Correlation with Theoretical Vibrational Frequencies

To definitively assign experimental vibrational bands, researchers often correlate them with theoretical frequencies obtained from quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and calculate the vibrational wavenumbers of the compound in its ground state. physchemres.org

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data. esisresearch.org Furthermore, the potential energy distribution (PED) analysis from these calculations allows each vibrational mode to be quantitatively assigned to the specific bonds and angles that contribute to it. nih.gov

For this compound, such a theoretical study would be invaluable for confirming the assignments proposed in Table 1 and for understanding the complex vibrational couplings within the molecule. However, no such specific computational study for this compound has been published.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible Absorption Profiles and Chromophore Analysis

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The primary chromophores in this compound are the benzyl group and, more significantly, the 5-nitro-1H-pyrimidin-2-one moiety. The extended conjugation involving the pyrimidine ring, the nitro group, and the amino group is expected to dominate the electronic spectrum.

The likely electronic transitions include:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons in π bonding orbitals to π* anti-bonding orbitals within the conjugated aromatic and heterocyclic ring systems.

n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (e.g., from the oxygen atoms of the carbonyl and nitro groups, and the nitrogen atoms) to π* anti-bonding orbitals.

The presence of the electron-withdrawing nitro group and the electron-donating amino group on the pyrimidine ring is expected to cause a significant bathochromic (red) shift, pushing the absorption maxima (λmax) to longer wavelengths, potentially into the visible region. While specific experimental λmax values for this compound are not documented, related nitroaromatic compounds show strong absorptions in the 300-400 nm range.

Fluorescence and Phosphorescence Investigations

Fluorescence and phosphorescence are emission processes where a molecule relaxes to its ground state by emitting a photon after being electronically excited. However, many nitroaromatic compounds are known to be weakly fluorescent or entirely non-fluorescent. This phenomenon, known as fluorescence quenching, often occurs because the electron-withdrawing nitro group promotes efficient non-radiative decay pathways, such as intersystem crossing, which competes with fluorescence. Consequently, it is highly probable that this compound would exhibit very weak or no fluorescence. No experimental studies on the photoluminescence properties of this compound have been reported in the literature.

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Elucidation and Lattice Parameters

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and π–π stacking) that govern the crystal packing.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a structurally related compound, 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine , are presented below. nih.gov This information defines the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. It is crucial to note that these parameters are for a different molecule and are provided for illustrative purposes only.

Table 2: Crystal Data for an Exemplary Related Compound: 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine nih.gov

ParameterValue
Crystal SystemTrigonal
Space GroupNot Specified in Abstract
a29.2634 (12) Å
c10.4916 (8) Å
Volume (V)7780.8 (7) ų
Z (Molecules/Unit Cell)18
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature292 K

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Bond Lengths: The bond lengths within the pyrimidine ring are expected to exhibit partial double-bond character due to electron delocalization. The C-N bonds within the ring are typically shorter than a standard C-N single bond (around 1.47 Å) but longer than a C=N double bond (around 1.28 Å). The C=O bond of the pyrimidin-2-one moiety is anticipated to be a standard double bond length. The bond lengths in the benzyl and nitro groups would be consistent with those of typical aromatic and nitro-substituted systems, respectively.

Interactive Data Table: Predicted Bond Lengths for this compound

Atom 1Atom 2Predicted Bond Length (Å)
N1C21.38
C2N31.37
N3C41.33
C4C51.42
C5C61.39
C6N11.36
C2O11.23
C4N41.35
C5N51.45
N5O21.22
N5O31.22
N4C71.46
C7C81.51

Bond Angles: The internal bond angles of the pyrimidine ring are expected to be close to 120°, characteristic of sp²-hybridized atoms in a hexagonal ring, though some distortion is expected due to the different heteroatoms and substituents. The geometry around the exocyclic amino nitrogen (N4) is predicted to be trigonal planar, and the angles within the nitro group (O-N-O) are anticipated to be around 120°.

Interactive Data Table: Predicted Bond Angles for this compound

Atom 1Atom 2Atom 3Predicted Bond Angle (°)
C6N1C2122.0
N1C2N3116.5
C2N3C4123.0
N3C4C5115.0
C4C5C6120.5
C5C6N1123.0
N3C4N4118.0
C5C4N4127.0
C4C5N5120.0
C6C5N5119.5
C4N4C7125.0
O2N5O3124.0

Interactive Data Table: Key Predicted Torsion Angles for this compound

Atom 1Atom 2Atom 3Atom 4Predicted Torsion Angle (°)
N3C4N4C7175.0
C5C4N4C7-5.0
C4N4C7C885.0
C4C5N5O210.0
C6C5N5O2-170.0

Applications of 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One in Chemical Sciences

Design of Novel Scaffolds for Chemical Research (Non-Biological Focus)

The compound 4-benzylamino-5-nitro-1H-pyrimidin-2-one serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, making it a valuable building block in the design of novel scaffolds for chemical research. The strategic positioning of the nitro, amino, and carbonyl functional groups on the pyrimidine (B1678525) core allows for a range of chemical transformations, leading to the generation of diverse molecular architectures. These novel scaffolds are of significant interest in the fields of materials science, catalysis, and supramolecular chemistry.

The reactivity of the 5-nitropyrimidine (B80762) moiety is a key factor in its utility as a scaffold precursor. The electron-withdrawing nature of the nitro group activates the pyrimidine ring, making it susceptible to nucleophilic attack and facilitating ring transformation reactions. This property allows for the conversion of the pyrimidine core into other heterocyclic systems, thereby expanding the accessible chemical space for the design of new molecules with unique properties.

One of the primary applications of this compound in the design of novel scaffolds involves the chemical manipulation of the nitro group. The reduction of the nitro group to an amino group introduces a new reactive site, which can be exploited for the construction of fused heterocyclic systems. This approach provides a synthetic route to purine-like structures and other polycyclic aromatic compounds that are of interest for their electronic and photophysical properties.

Furthermore, the pyrimidine ring itself can undergo ring-opening and recyclization reactions when treated with strong nucleophiles. This allows for the transformation of the initial pyrimidine scaffold into different heterocyclic frameworks, such as pyridines. The benzylamino and carbonyl groups present in the starting material can influence the course of these reactions and can be incorporated into the final scaffold, adding to its structural complexity and functional potential.

The following table summarizes the potential of this compound as a precursor for the synthesis of novel chemical scaffolds, highlighting the key transformations and the resulting molecular architectures.

Precursor CompoundKey TransformationResulting Novel ScaffoldPotential Non-Biological Applications
This compoundReduction of the nitro group followed by intramolecular cyclizationFused pyrimidine systems (e.g., purine (B94841) analogs)Organic electronics, fluorescent probes
This compoundNucleophilic addition and ring-opening/recyclizationSubstituted pyridinesLigands for catalysis, functional dyes
This compoundCondensation reactions with bifunctional reagentsPolycyclic heterocyclic compoundsSupramolecular assemblies, porous materials

Detailed research into the reactivity of 5-nitropyrimidines has shown that these compounds can serve as valuable starting materials for complex molecular architectures. For instance, the reaction of 5-nitropyrimidine with various nucleophiles can lead to the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the synthesis of novel heterocyclic scaffolds. While specific studies on this compound are limited in the context of non-biological applications, the known chemistry of related 5-nitropyrimidines provides a strong foundation for its potential use in the design of new materials and functional molecules.

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Benzylamino-5-nitro-1H-pyrimidin-2-one will likely focus on methods that are not only efficient but also environmentally benign. Current synthetic strategies for pyrimidine (B1678525) derivatives often involve multi-step processes that can be optimized. nih.gov A key research direction is the adoption of green chemistry principles. This includes the use of biogenically synthesized nanoparticles, such as δ-MnO2, which can serve as sustainable catalysts in a ligand-free environment. nih.gov

Further research could explore one-pot, multicomponent reactions (MCRs), which improve efficiency by combining several synthetic steps without isolating intermediates. wikipedia.org The development of protocols that utilize recyclable, inexpensive, and non-toxic catalysts is a significant goal. Investigations into solvent-free reaction conditions or the use of greener solvents like water and ethanol (B145695) will also be crucial for minimizing the environmental impact of synthesis.

Table 1: Comparison of Potential Synthetic Approaches for Pyrimidine Derivatives
Synthetic StrategyKey FeaturesPotential Advantages for SustainabilityReferences
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step.Reduces waste, saves time and energy, high atom economy. wikipedia.org
Catalysis with NanoparticlesUse of biogenically synthesized metal oxide nanoparticles.Sustainable catalyst source, ligand-free conditions, potential for recyclability. nih.gov
Solvent-Free SynthesisReactions are conducted without a solvent, often using grinding (mechanochemistry).Eliminates solvent waste, reduces pollution, can lead to higher yields. nih.gov
Microwave-Assisted SynthesisUtilizes microwave irradiation for rapid heating.Drastically reduces reaction times, often improves yields, lowers energy consumption. wikipedia.org

Exploration of Novel Reaction Pathways and Mechanisms

Unanswered questions remain regarding the reaction mechanisms governing the synthesis of substituted 5-nitropyrimidines. For instance, studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have shown unexpected outcomes, where the alkoxy group is substituted in preference to the chloro group. rsc.org This suggests that the reaction does not follow a conventional nucleophilic aromatic substitution (SNAr) pathway.

Future research should focus on elucidating the precise mechanistic steps for the synthesis of this compound. This involves investigating the potential formation of pre-reactive molecular complexes and identifying key intermediates, such as Meisenheimer complexes, and transition states. rsc.org A deeper understanding of these pathways could allow for more precise control over regioselectivity and yield, potentially leading to the discovery of entirely new synthetic transformations for this class of compounds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound without the need for extensive empirical experimentation. Density Functional Theory (DFT) calculations can be employed to model the compound's structure, electronic properties, and reaction energetics. nih.gov Such studies can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov

Future computational work could focus on:

Reaction Mechanism Elucidation : Simulating entire reaction pathways to validate proposed mechanisms and identify energy barriers for transition states. rsc.org

Property Prediction : Using Quantitative Structure-Activity Relationship (QSAR) models to estimate physicochemical properties like acidity (pKa). nih.gov

Decomposition Analysis : Modeling the compound's decomposition pathways under various conditions, which is particularly relevant for energetic nitro compounds. researchgate.net

These predictive models can accelerate the research and development cycle, making the discovery of new applications and synthetic routes more efficient.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitro-containing compounds like this compound often involves hazardous reagents and potentially explosive intermediates. researchgate.netnih.gov Flow chemistry, where reactions are performed in continuously flowing streams through narrow tubes or channels, offers a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.com

Key advantages of applying flow chemistry include:

Enhanced Safety : Minimizes the accumulation of hazardous materials and allows for better control over reaction temperature. researchgate.netafricacommons.net

Improved Efficiency : Superior mixing and heat transfer can lead to higher yields and shorter reaction times. mdpi.com

Scalability : Processes developed in the lab can be more easily and reliably scaled up for larger quantity production. researchgate.net

Future research should aim to develop a fully automated, multi-step flow synthesis for this compound. This could involve integrating in-line purification and analysis, enabling the production of the final compound from basic starting materials in a single, continuous process. africacommons.netresearchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Nitration Reactions
ParameterBatch ChemistryFlow ChemistryReferences
SafetyHigher risk due to large volumes of hazardous reagents and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat dissipation. researchgate.netafricacommons.net
Heat & Mass TransferOften inefficient, leading to temperature gradients and side reactions.Excellent heat and mass transfer due to high surface-area-to-volume ratio. mdpi.com
Reproducibility & ScalabilityCan be difficult to reproduce and scale-up is often challenging.Highly reproducible and readily scalable by running the system for longer periods. researchgate.net
Reaction TimeCan be lengthy, including time for heating and cooling large volumes.Significantly reduced, often from hours to minutes. nih.gov

Investigation of Emerging Chemical Applications (Strictly Non-Clinical)

While pyrimidine derivatives are heavily researched for their biological activity, their utility extends into several non-clinical areas. thepharmajournal.comjacsdirectory.com The unique electronic properties of the pyrimidine ring, modified by the nitro and benzylamino groups, make this compound a candidate for various material science applications.

Future research should investigate its potential as:

Optical Materials : Pyrimidine derivatives with extended π-conjugated systems have been studied for their use in luminescent materials, organic light-emitting diodes (OLEDs), and as dyes. researchgate.net The specific substituents on the target compound could be tuned to achieve desired optical properties.

Agrochemicals : The pyrimidine scaffold is present in various herbicides and plant growth regulators. gsconlinepress.comnih.gov The herbicidal properties of this compound could be evaluated.

Organic Ligands : The nitrogen atoms in the pyrimidine ring can act as effective complexing agents for metals. ekb.egacs.org This opens up applications in catalysis or the development of novel coordination compounds.

Environmental Remediation : Certain pyrimidine derivatives have been explored for their ability to adsorb heavy metals, suggesting a potential role in treating environmental pollutants. novapublishers.com

By exploring these non-clinical avenues, the utility and value of this compound can be significantly broadened beyond its traditional fields of study.

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